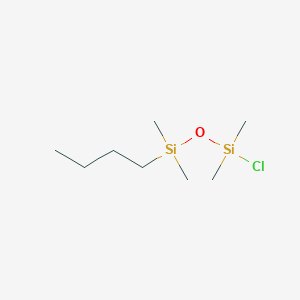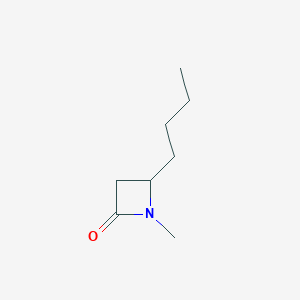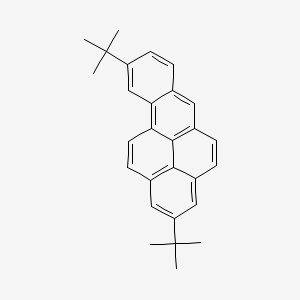
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane is a complex organosilicon compound. It features a unique bicyclic structure with an oxirane ring, making it an interesting subject for various chemical studies and applications. This compound is known for its stability and reactivity, which are essential for its use in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane typically involves multiple steps. One common method includes the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the oxabicyclo structure
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The final product is often purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and coatings due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane exerts its effects involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. The trimethylsilyl groups provide stability and can be modified to introduce new functionalities, enhancing the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and polymer chemistry.
7-Oxabicyclo[4.1.0]heptan-2-one:
Uniqueness
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane stands out due to its unique combination of an oxirane ring and trimethylsilyl groups. This combination provides both stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
| 80267-13-6 | |
Molekularformel |
C16H34O3Si2 |
Molekulargewicht |
330.61 g/mol |
IUPAC-Name |
trimethyl-[2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)-1-trimethylsilyloxypropan-2-yl]oxysilane |
InChI |
InChI=1S/C16H34O3Si2/c1-15-10-9-13(11-14(15)18-15)16(2,19-21(6,7)8)12-17-20(3,4)5/h13-14H,9-12H2,1-8H3 |
InChI-Schlüssel |
MWGLMVMHXSGOQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1O2)C(C)(CO[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)



![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

